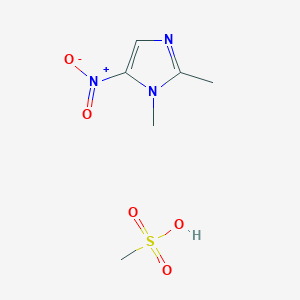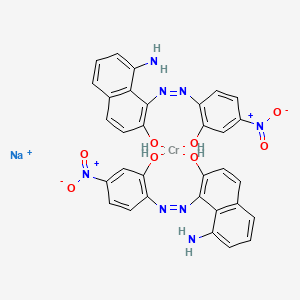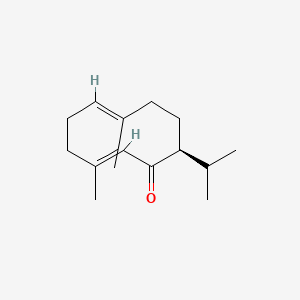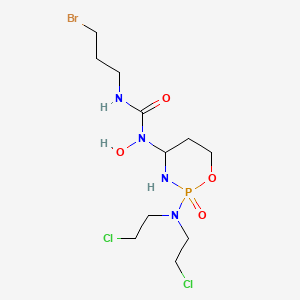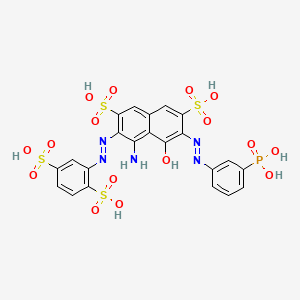
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid is a complex azo compound. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are typically linked to aromatic rings. These compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid typically involves diazotization and coupling reactions. The process generally includes:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, often carried out in aqueous solutions to facilitate the reactions and manage heat dissipation. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds or other oxidized derivatives.
Reduction: Reduction of azo compounds typically results in the cleavage of the azo bond, forming the corresponding amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonating agents, or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Azoxy compounds or other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted azo compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Azo compounds are extensively studied for their electronic properties and are used as chromophores in dye chemistry.
Biology
In biological research, azo compounds are used as probes to study enzyme activities and as markers in histological studies.
Medicine
Some azo compounds have been investigated for their potential use in pharmaceuticals, particularly as prodrugs that release active amines upon reduction in the body.
Industry
Azo compounds are widely used in the textile industry for dyeing fabrics, in the food industry as colorants, and in the production of colored plastics and rubbers.
Mechanism of Action
The mechanism of action of azo compounds often involves the interaction of the azo group with various molecular targets. In biological systems, the reduction of the azo bond to release aromatic amines is a key step. This reduction can be catalyzed by enzymes such as azoreductases.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: A well-known azo dye used as a pH indicator.
Congo Red: Another azo dye used in histology for staining tissues.
Disperse Orange: Used in dyeing synthetic fibers.
Uniqueness
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid is unique due to its complex structure, which includes multiple azo groups and various functional groups such as sulfonic acid and phosphonic acid. This complexity may impart unique properties such as enhanced solubility, specific binding interactions, and distinct electronic characteristics.
Properties
CAS No. |
61482-25-5 |
|---|---|
Molecular Formula |
C22H18N5O16PS4 |
Molecular Weight |
767.6 g/mol |
IUPAC Name |
4-amino-3-[(2,5-disulfophenyl)diazenyl]-5-hydroxy-6-[(3-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H18N5O16PS4/c23-19-18-10(7-17(48(41,42)43)21(22(18)28)27-24-11-2-1-3-12(8-11)44(29,30)31)6-16(47(38,39)40)20(19)26-25-14-9-13(45(32,33)34)4-5-15(14)46(35,36)37/h1-9,28H,23H2,(H2,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
InChI Key |
VMAVMCCIGIKEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


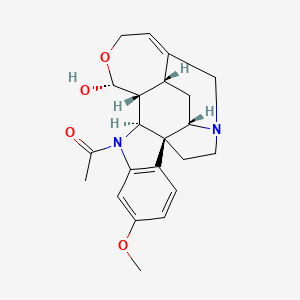
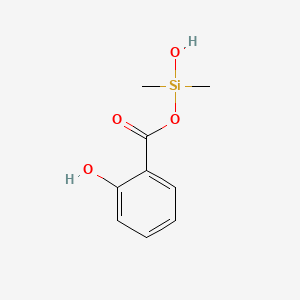

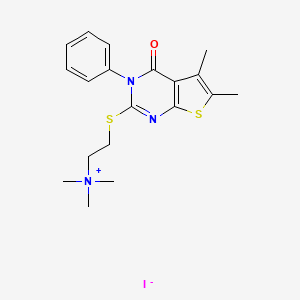
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)
